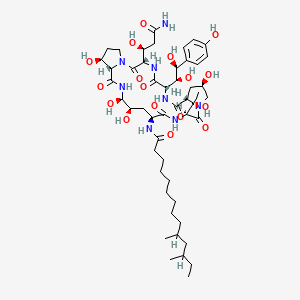

Pneumocandin B0

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pneumocandin B0 is an organic chemical compound produced by the fungus Glarea lozoyensis. It belongs to the echinocandin family and is known for its potent antifungal properties. The compound inhibits the synthesis of β-(1→3)-D-glucan, a crucial component of fungal cell walls, making it effective against a variety of pathogenic fungi, including Candida albicans . This compound serves as the precursor for the semisynthetic antifungal drug caspofungin acetate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pneumocandin B0 is primarily produced through microbial fermentation. The fungus Glarea lozoyensis is cultivated in a fermentation medium containing suitable carbon sources, nitrogen sources, inorganic salts, and trace elements. The fermentation process can be optimized by adding lactic acid, mannitol, or γ-aminobutyric acid, which significantly improve the yield of this compound .

Industrial Production Methods: Industrial production of this compound involves extensive mutation and medium optimization to enhance the yield. The fermentation process is carefully controlled to maintain optimal conditions for the growth of Glarea lozoyensis and the production of this compound. The fermentation broth is then processed to extract and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Pneumocandin B0 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antifungal properties or to synthesize related compounds.

Common Reagents and Conditions:

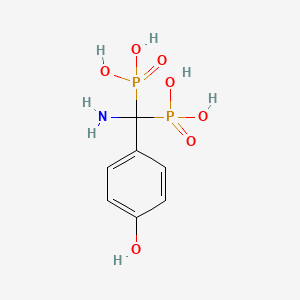

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups in this compound.

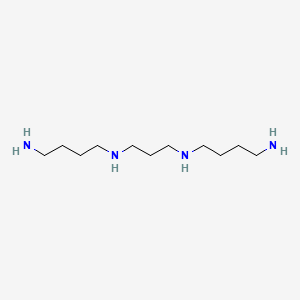

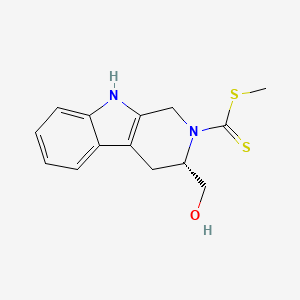

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols to replace specific groups in the compound.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may possess enhanced antifungal activity or improved pharmacokinetic properties .

Scientific Research Applications

Pneumocandin B0 has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of caspofungin acetate and other echinocandin derivatives.

Biology: this compound is studied for its role in inhibiting fungal cell wall synthesis, providing insights into fungal biology and pathogenesis.

Medicine: As the precursor to caspofungin acetate, this compound is crucial in the development of antifungal therapies for treating invasive fungal infections.

Industry: The compound’s antifungal properties make it valuable in agricultural and pharmaceutical industries for controlling fungal growth and contamination

Mechanism of Action

Pneumocandin B0 exerts its antifungal effects by inhibiting the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan in fungal cell walls. This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell lysis. The target enzyme is absent in mammalian cells, making this compound and its derivatives highly selective and safe for use in humans .

Comparison with Similar Compounds

Pneumocandin B0 is structurally similar to other echinocandins, such as echinocandin B and micafungin. it has unique features that distinguish it from these compounds:

Echinocandin B: Both compounds share a similar cyclic hexapeptide core, but this compound has a hydroxy-L-glutamine residue instead of L-threonine in position 5.

These differences highlight the uniqueness of this compound and its potential for further development as an antifungal agent.

Properties

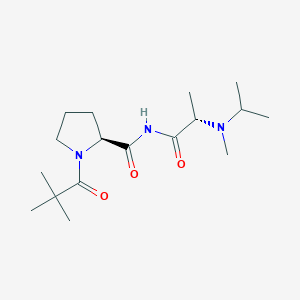

Molecular Formula |

C50H80N8O17 |

|---|---|

Molecular Weight |

1065.2 g/mol |

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1S)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C50H80N8O17/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(66)52-31-22-35(64)46(71)56-48(73)41-33(62)18-19-57(41)50(75)39(34(63)23-36(51)65)54-47(72)40(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)32-21-30(61)24-58(32)49(74)38(27(4)59)53-44(31)69/h14-17,25-27,30-35,38-43,46,59-64,67-68,71H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,72)(H,55,70)(H,56,73)/t25?,26?,27-,30+,31-,32-,33-,34-,35+,38-,39-,40-,41-,42-,43-,46+/m0/s1 |

InChI Key |

DQXPFAADCTZLNL-YSHLLHMASA-N |

Isomeric SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@H](CC(=O)N)O)O)O)O |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O |

Pictograms |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Synonyms |

L 688,786 L 688786 L-688,786 L-688786 pneumocandin B(0) pneumocandin B0 pneumocardin B(0) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate](/img/structure/B1218350.png)

![7-[(1R,2R,3R,5S)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-methoxycyclopentyl]hept-5-enoic acid](/img/structure/B1218359.png)